(3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid
Overview
Description
“(3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C9H12BNO4S . It has a molecular weight of 241.08 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring attached to a boronic acid group and a cyclopropylsulfamoyl group .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 241.08 g/mol, and its exact mass is 241.0580092 g/mol . It has a topological polar surface area of 95 Ų .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Boronic acids have emerged as significant players in drug discovery, offering a range of desirable properties, such as enhancing drug potency and improving pharmacokinetics profiles. Their role in the design and discovery of new drugs is underscored by the approval of several boronic acid drugs by regulatory bodies like the FDA and Health Canada. The unique chemical features of boronic acids, including their ability to form stable covalent bonds with biomolecules, have been exploited in developing antitumor agents, antifungal medications, and inhibitors for various biological targets (Plescia & Moitessier, 2020).
Environmental Science
In the context of environmental science, boronic acids, including derivatives similar to "(3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid," find applications in water purification and desalination processes. For example, studies on the removal of boron from seawater via reverse osmosis membranes have highlighted the significance of understanding boron chemistry to enhance the efficiency of desalination technologies, crucial for producing safe drinking water (Tu et al., 2010).
Materials Science
In materials science, boronic acid derivatives are integral to developing new materials with applications ranging from sensors to organic light-emitting diodes (OLEDs). Boronic acids' ability to form reversible covalent bonds with diols and polyols has been exploited in creating chemical sensors with high selectivity and sensitivity. These sensors have applications in detecting carbohydrates, ions, and various analytes, illustrating the versatility of boronic acid derivatives in material design (Bian et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
[3-(cyclopropylsulfamoyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO4S/c12-10(13)7-2-1-3-9(6-7)16(14,15)11-8-4-5-8/h1-3,6,8,11-13H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZSPBQIRRAOMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)NC2CC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657146 | |
Record name | [3-(Cyclopropylsulfamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-28-6 | |
Record name | [3-(Cyclopropylsulfamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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